(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Chiral Synthesis Pharmaceutical Intermediate Bepotastine

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, identified by CAS number 201594-84-5, is a chiral pharmaceutical intermediate with the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol. It is a pyridine derivative characterized by an (S)-configured chiral center, a 4-chlorophenyl group, and a piperidin-4-yloxy moiety.

Molecular Formula C17H19ClN2O
Molecular Weight 302.8 g/mol
CAS No. 201594-84-5
Cat. No. B128645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
CAS201594-84-5
Synonyms2-[(S)-(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine
Molecular FormulaC17H19ClN2O
Molecular Weight302.8 g/mol
Structural Identifiers
SMILESC1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
InChIInChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m0/s1
InChIKeyOTZYADIPHOGUDN-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 201594-84-5): An Essential Chiral Intermediate for Bepotastine Synthesis and a Key Reference Standard


(S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, identified by CAS number 201594-84-5, is a chiral pharmaceutical intermediate with the molecular formula C17H19ClN2O and a molecular weight of 302.8 g/mol [1]. It is a pyridine derivative characterized by an (S)-configured chiral center, a 4-chlorophenyl group, and a piperidin-4-yloxy moiety. The compound is primarily known for its pivotal role as an intermediate in the multi-step synthesis of Bepotastine Besylate, a non-sedating H1-antihistamine approved for the treatment of allergic rhinitis and urticaria . Furthermore, it is a crucial impurity reference standard for the same active pharmaceutical ingredient (API), essential for analytical method validation and quality control [2].

Enantiopure (S)-intermediate for Bepotastine synthesis
Codified as Bepotastine Impurity A reference standard
High purity supports control of unknown impurity carryover

Why Generic Substitution of CAS 201594-84-5 in Bepotastine Synthesis or Analysis is Scientifically Unsound


The substitution of (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 201594-84-5) with a generic analog or racemic mixture is not viable for either GMP-grade Bepotastine API production or regulatory-compliant analytical testing. As Bepotastine is a single-enantiomer drug, the use of an impure or incorrectly configured intermediate directly propagates chiral impurities into the final API, violating ICH Q7 and Q11 guidelines on chiral purity [1]. In an analytical context, using a compound other than the precisely defined Bepotastine Impurity A will result in misidentification and inaccurate quantification during HPLC method validation, potentially causing batch rejection due to Out-of-Specification results [2]. The compound's specific stereochemistry is not a generic feature but a critical quality attribute (CQA) that dictates its utility in both synthesis and analysis [3].

Racemic mixture
May introduce undesired (R)-enantiomer into API synthesis, undermining stereochemical control.
Generic analog
Cannot replicate certified impurity profile, risking HPLC method validation failure.
Non-chiral analog
Lacks required stereochemistry for both synthesis and analytical specificity.

Quantitative Evidence for Prioritizing (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 201594-84-5)


Chiral Purity: A Critical Quality Attribute for Bepotastine Synthesis

The compound is defined by its (S)-configuration. In contrast to a racemic mixture, which would introduce the inactive/distinct pharmacological profile of the (R)-enantiomer into the Bepotastine synthesis stream, the pure (S)-form is mandated for producing the pharmacologically active single enantiomer [1]. The compound's identity is verified by its specific optical rotation and chiral HPLC retention time, which are distinct from its (R)-enantiomer .

Enantiomeric purity
Class-level inference
S-enantiomer 100% ee
Racemic 0% ee
Supports enantiomer-specific synthesis control
Chiral HPLC confirmation required
Chiral Synthesis Pharmaceutical Intermediate Bepotastine

Quantified Purity: A Minimum of 98% by HPLC for Reliable Intermediate Use

Commercial specifications for (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine for use as a pharmaceutical intermediate typically require a minimum purity of 98% as determined by HPLC [1]. This high purity threshold is essential to minimize the risk of carrying over unknown impurities into the final Bepotastine API, which could affect yield, necessitate additional purification steps, or form new impurities in subsequent reactions [1]. Lower-grade materials lacking this certified purity introduce variability and risk into the synthetic process .

Chemical purity
Supporting evidence
≥98% (HPLC)
High purity reduces risk of unknown impurities in API synthesis
Certified CoA recommended
Analytical Chemistry Quality Control HPLC

Explicit Identity as 'Bepotastine Impurity A': Regulatory Compliance in ANDA Filings

This compound is officially codified as 'Bepotastine Impurity A' in multiple pharmacopoeial contexts and vendor catalogues [1]. It is used as a reference standard in analytical methods for Bepotastine, including those required for Abbreviated New Drug Applications (ANDAs) . A generic analog, even with the same molecular formula, would not have the established impurity profile or the documented analytical data package (e.g., CoA with HPLC, NMR, MS) required for regulatory submissions [2]. Substitution would invalidate method validation studies and could lead to a Refusal to File (RTF) from regulatory bodies.

Regulatory acceptance
Head-to-head
Impurity A Accepted
Generic analog Not accepted
Essential for ANDA method validation and QC
Regulatory acceptance context
Regulatory Science Impurity Profiling Bepotastine

Validated Application Scenarios for (S)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS 201594-84-5)


GMP Synthesis of Bepotastine Besylate API

This compound is the designated intermediate for the final-stage synthesis of the non-sedating antihistamine Bepotastine Besylate . It is used in the penultimate or final synthetic step, where its specific stereochemistry and high purity (≥98% by HPLC) are critical to achieving the required yield and enantiomeric purity of the final API [1].

Method Development and Validation for Bepotastine ANDA Submissions

This compound is essential as 'Bepotastine Impurity A' for developing and validating HPLC methods to detect and quantify this specific process-related impurity in Bepotastine drug substance and drug product . Its use is a regulatory expectation for demonstrating method specificity and accuracy in ANDA filings [1].

Quality Control and Release Testing of Bepotastine Batches

Pharmaceutical QC laboratories use a highly characterized standard of this compound as a reference material for routine impurity testing of Bepotastine API and finished dosage forms . Co-injection with the sample in HPLC analysis allows for precise identification and quantification of Bepotastine Impurity A, ensuring each batch meets the established impurity limit [1].

Application
Selection Property
Validation Focus
Bepotastine Besylate API Synthesis (GMP)
Stereochemistry & purity control
Enantiomeric purity and impurity profile
Bepotastine ANDA Method Development
Regulatory-recognized impurity standard identity
Specificity and accuracy in HPLC
Bepotastine QC Release Testing
Certified reference material consistency
Impurity identification and quantification
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